4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone
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Overview
Description
4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the isoquinolinone ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include methanesulfonic acid for indole synthesis, and various oxidizing and reducing agents for subsequent modifications . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. It has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound binds to multiple receptors and enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate: Another indole derivative with potential medicinal applications.
What sets 4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone apart is its unique structure, which combines the indole and isoquinolinone moieties, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18ClN3O2 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
4-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C22H18ClN3O2/c1-25-11-18(14-4-2-3-5-15(14)21(25)27)22(28)26-9-8-20-17(12-26)16-10-13(23)6-7-19(16)24-20/h2-7,10-11,24H,8-9,12H2,1H3 |
InChI Key |
XMXVRSLZIRXQKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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